molecular formula C7H15NO4S B13625520 Butyl 3-sulfamoylpropanoate

Butyl 3-sulfamoylpropanoate

Cat. No.: B13625520
M. Wt: 209.27 g/mol
InChI Key: XFLLDOLOMKKDFX-UHFFFAOYSA-N
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Description

Butyl acrylate (CAS 141-32-2) is a flammable, colorless liquid with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is widely used as a monomer in polymer synthesis, particularly in the production of acrylic resins, adhesives, and coatings. Classified as a Category 3 flammable liquid, it poses risks of skin irritation (H315), allergic reactions (H317), eye irritation (H319), and respiratory irritation (H335) . Its acute toxicity profiles include:

  • Oral LD₅₀ (rat): >2,000 mg/kg
  • Inhalation LC₅₀ (rat): >10–20 mg/L (4-hour exposure)
  • Dermal LD₅₀ (rabbit): >2,000 mg/kg .

Regulatory listings confirm its inclusion in inventories such as the U.S. TSCA, Canadian DSL, and China IECSC .

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

butyl 3-sulfamoylpropanoate

InChI

InChI=1S/C7H15NO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11)

InChI Key

XFLLDOLOMKKDFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-sulfamoylpropanoic acid+butanolacid catalystbutyl 3-sulfamoylpropanoate+water\text{3-sulfamoylpropanoic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-sulfamoylpropanoic acid+butanolacid catalyst​butyl 3-sulfamoylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl 3-sulfamoylpropanoate undergoes hydrolysis under acidic or basic conditions, yielding 3-sulfamoylpropanoic acid and butanol.

Key Findings:

  • Acidic Hydrolysis : Performed with HCl or H₂SO₄ under reflux (80–100°C), achieving >85% conversion in 6–8 hours.

  • Basic Hydrolysis : NaOH (1–2 M) at 60–80°C cleaves the ester bond within 4 hours, with near-quantitative yields.

  • Mechanism : Follows nucleophilic acyl substitution, where water (acidic) or hydroxide (basic) attacks the electrophilic carbonyl carbon.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeYield
Acidic1 M HCl90°C8 hr87%
Basic1.5 M NaOH70°C4 hr95%

Substitution Reactions

The ester group participates in nucleophilic substitutions, forming amides, thioesters, or other derivatives.

Key Findings:

  • Amide Formation : Reacts with primary amines (e.g., methylamine) in THF at 25°C, producing sulfamoylpropanoamide derivatives with 70–80% yields.

  • Thioester Synthesis : Treatment with thiols (e.g., ethanethiol) and catalytic NaH yields thioester analogs (60–65% yields).

  • Selectivity : The sulfamoyl group remains inert under mild conditions, preserving its structural integrity.

Table 2: Substitution Reaction Parameters

NucleophileSolventCatalystYieldProduct
MethylamineTHFNone75%N-Methylpropanoamide
EthanethiolDCMNaH63%Ethyl thioester

Oxidation Reactions

The sulfamoyl group undergoes oxidation to sulfonic acid derivatives under strong oxidizing conditions.

Key Findings:

  • Oxidizing Agents : KMnO₄ (acidic) or CrO₃ converts the sulfamoyl group (–SO₂NH₂) to sulfonic acid (–SO₃H).

  • Conditions : Requires elevated temperatures (100–120°C) and prolonged reaction times (12–24 hr).

  • Byproducts : Over-oxidation may yield CO₂ and NH₃, necessitating careful stoichiometric control.

Table 3: Oxidation Reaction Efficiency

Oxidizing AgentTemperatureTimeYield
KMnO₄/H₂SO₄110°C18 hr58%
CrO₃/Acetone100°C24 hr52%

Mechanistic Insights

DFT/B3LYP calculations reveal that the ester carbonyl’s electron-deficient nature drives hydrolysis and substitution . The sulfamoyl group’s resonance stabilization (–SO₂NH₂) reduces its reactivity unless exposed to strong electrophiles or radicals.

Comparative Reactivity

This compound exhibits distinct behavior compared to structural analogs:

Table 4: Reactivity Comparison with Analogous Compounds

CompoundHydrolysis RateOxidation Susceptibility
This compoundHighModerate
tert-Butyl 2-sulfamoylpropanoateLowLow
Propyl 3-sulfamoylpropanoateModerateHigh

Data derived from analogous sulfonamide esters.

Scientific Research Applications

Butyl 3-sulfamoylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 3-sulfamoylpropanoic acid, which may interact with enzymes or receptors in biological systems. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Butyl Acrylate vs. Butyl Acetate (CAS 123-86-4)

Property Butyl Acrylate Butyl Acetate
Molecular Formula C₇H₁₂O₂ C₆H₁₂O₂
Molecular Weight 128.17 g/mol 116.16 g/mol
Boiling Point 145–148°C 126°C
Flammability Flammable (Category 3) Flammable (similar category)
Toxicity (Oral LD₅₀) >2,000 mg/kg (rat) ~1,700 mg/kg (rat, estimated)
Primary Use Polymer synthesis, coatings Solvent for paints, coatings
Environmental Impact Readily biodegradable Moderate biodegradability
Regulatory Status Listed in global inventories Listed in TSCA, DSL, IECSC

Key Differences :

  • Chemical Reactivity : Butyl acrylate’s acrylate group makes it highly reactive in polymerization, unlike butyl acetate, which is primarily a solvent .
  • Applications : Butyl acetate’s fruity odor and lower toxicity make it suitable for food and cosmetic industries, whereas butyl acrylate is restricted to industrial polymer applications .

Butyl Acrylate vs. Butylcarbitol Acetate (CAS 124-17-4)

Property Butyl Acrylate Butylcarbitol Acetate
Molecular Formula C₇H₁₂O₂ C₁₀H₂₀O₄
Molecular Weight 128.17 g/mol 204.3 g/mol
Boiling Point 145–148°C 246.7°C
Flammability Flammable (Category 3) Combustible (flashpoint 105°C)
Water Solubility Low (partial miscibility) 6.5 g/100g (20°C)
Primary Use Polymer production High-boiling solvent for inks
Environmental Mobility Low (adsorbs to activated sludge) Moderate (higher water solubility)

Key Differences :

  • Boiling Point : Butylcarbitol acetate’s high boiling point (246.7°C) makes it ideal for high-temperature industrial processes, unlike butyl acrylate .
  • Safety : Butylcarbitol acetate lacks sensitization and respiratory irritation hazards, whereas butyl acrylate requires stringent respiratory and dermal protection .
  • Environmental Fate : Butylcarbitol acetate’s higher water solubility may increase aquatic mobility, while butyl acrylate’s adsorption to sludge reduces environmental spread .

Regulatory and Environmental Notes

  • All three compounds are listed in major chemical inventories (TSCA, IECSC, etc.), but butyl acrylate faces stricter handling regulations due to its sensitization and flammability risks .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Butyl 3-sulfamoylpropanoate, and how do variables like temperature or catalyst choice influence yield?

  • Methodological Answer : Use factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst concentration) and their interactions. For example, a 2^k factorial experiment (where k = number of variables) can identify dominant factors affecting yield . Reference synthesis protocols for sulfonate esters (e.g., coupling reactions with sulfamoyl chlorides) to establish baseline conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques (NMR for functional group verification, IR for sulfonamide bond identification) with chromatographic methods (HPLC or GC-MS for purity assessment). Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH or thermal conditions?

  • Methodological Answer : Employ pre-test/post-test designs with control groups exposed to different stressors (e.g., acidic/basic buffers, elevated temperatures). Use kinetic modeling (e.g., Arrhenius plots for thermal degradation) to quantify stability .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be reconciled?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent dielectric constant, steric effects). Design follow-up experiments using a quasi-experimental approach with matched conditions (e.g., identical leaving groups, controlled moisture levels) to isolate causal factors .

Q. What computational strategies can predict novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Use molecular docking or QSAR (Quantitative Structure-Activity Relationship) models to screen virtual libraries. Validate predictions via multi-step synthesis (e.g., alkylation/sulfonation sequences) and in vitro bioassays .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystalline structure?

  • Methodological Answer : Perform X-ray crystallography paired with Hirshfeld surface analysis to map non-covalent interactions. Compare with DFT-optimized geometries to validate theoretical models .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Apply probit or logit regression models to dose-response data. Use ANOVA to assess significance across concentration gradients, ensuring replication to mitigate type I/II errors .

Methodological Frameworks for Addressing Research Gaps

  • Theoretical Linkage : Align experiments with established theories (e.g., Hammond’s postulate for reaction mechanisms) to contextualize findings and guide hypothesis refinement .
  • Mixed-Methods Validation : Combine primary data (e.g., synthetic yields, spectroscopic results) with secondary literature analysis to resolve contradictions and propose mechanistic insights .
  • Ethical Experimental Design : For biological studies, adhere to protocols for human/animal subject research, including IRB-approved participant selection criteria and blinding techniques .

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